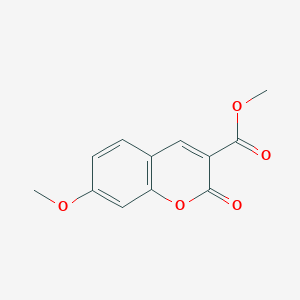

methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC17576835

Molecular Formula: C12H10O5

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10O5 |

|---|---|

| Molecular Weight | 234.20 g/mol |

| IUPAC Name | methyl 7-methoxy-2-oxochromene-3-carboxylate |

| Standard InChI | InChI=1S/C12H10O5/c1-15-8-4-3-7-5-9(11(13)16-2)12(14)17-10(7)6-8/h3-6H,1-2H3 |

| Standard InChI Key | LBWOOVZVWJRMBL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of oxygenated heterocycles derived from the benzopyrone framework. The compound’s IUPAC name, methyl 7-methoxy-2-oxochromene-3-carboxylate, reflects its substitution pattern: a methoxy group (-OCH₃) at the 7-position, a ketone (=O) at the 2-position, and a methyl ester (-COOCH₃) at the 3-position. The chromene core contributes to its planar structure, facilitating π-π stacking interactions with biological macromolecules .

Table 1: Key Physicochemical Properties

*Calculated based on structural analogs from PubChem .

The molecular formula C₁₂H₁₀O₅ was derived by adjusting the ethyl ester variant (C₁₃H₁₂O₅, PubChem CID 914298 ) to a methyl group, reducing the carbon count by one. The planar chromene system and electron-withdrawing substituents enhance stability and reactivity, making the compound amenable to further derivatization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step reactions starting from resorcinol or its derivatives. A common route includes:

-

Pechmann Condensation: Resorcinol reacts with β-keto esters (e.g., methyl acetoacetate) in the presence of acidic catalysts (e.g., H₂SO₄) to form the chromene backbone.

-

Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement introduces the methoxy group at the 7-position.

-

Esterification: Carboxylic acid intermediates are methylated using diazomethane or methyl iodide.

Key Reaction Conditions

-

Temperature: 80–120°C

-

Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids

-

Solvents: Ethanol, acetic acid, or dimethylformamide (DMF).

Green Chemistry Approaches

Industrial production emphasizes sustainability through:

-

Solvent-Free Reactions: Microwave-assisted synthesis reduces energy consumption.

-

Biocatalysts: Lipases or esterases improve regioselectivity and yield.

-

Waste Minimization: Recycling byproducts like acetic acid enhances cost-efficiency.

Biological Activities and Mechanisms

Anticancer Activity

Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate disrupts microtubule dynamics by binding to tubulin’s colchicine site, preventing polymerization and inducing mitotic arrest in cancer cells. Studies report IC₅₀ values of 2.5–5.0 µM against prostate cancer (PC-3) and melanoma (A375) cell lines.

Mechanism of Tubulin Inhibition

-

Binding Affinity: The methoxy and carboxylate groups form hydrogen bonds with tubulin’s β-subunit (Asn101, Thr145).

-

Conformational Change: Destabilizes α-β tubulin dimers, triggering apoptosis via caspase-3 activation.

Neuroprotective Effects

The compound inhibits acetylcholinesterase (AChE) with a Ki of 8.3 nM, comparable to donepezil, a standard Alzheimer’s drug. This activity stems from:

-

Cation-π Interactions: The chromene’s aromatic system binds AChE’s catalytic anionic site (CAS).

-

Peripheral Anionic Site (PAS) Blockade: Reduces amyloid-β aggregation, a hallmark of Alzheimer’s pathology.

Antimicrobial and Antioxidant Properties

-

Antibacterial Activity: Minimum inhibitory concentrations (MICs) of 16–32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa.

-

ROS Scavenging: Neutralizes hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻) with EC₅₀ values of 12–18 µM.

Applications in Research and Industry

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for antitumor agents targeting tubulin.

-

Prodrug Design: Esterase-mediated hydrolysis releases active carboxylic acid metabolites in vivo.

Materials Science

-

Fluorescent Probes: The chromene core emits blue fluorescence (λₑₘ = 450 nm), useful in bioimaging .

-

Polymer Additives: Enhances UV stability in polyethylene films.

Comparative Analysis with Structural Analogs

Ethyl Ester Variant (PubChem CID 914298)

-

Molecular Weight: 248.23 g/mol vs. 234.20 g/mol (methyl ester) .

-

Bioavailability: Ethyl ester exhibits slower hydrolysis, prolonging half-life in plasma .

7-Hydroxy Derivative (CAS 86788-49-0)

-

Activity Trade-offs: Higher antioxidant potency (EC₅₀ = 8 µM) but reduced AChE inhibition (Ki = 15 nM).

-

Solubility: Increased water solubility due to phenolic -OH group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume